CAY10608 is sourced from Bertin Bioreagent, where it is cataloged under the identifier 13358. It is categorized within the broader class of compounds that interact with neurotransmitter receptors, specifically targeting the NR2B subunit of NMDA receptors. This classification highlights its relevance in studies concerning synaptic plasticity and neuroprotection.
The synthesis of CAY10608 involves multiple steps, typically starting from simpler organic precursors. The synthesis pathway often includes:
CAY10608 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is , indicating a composition that includes carbon, hydrogen, nitrogen, and oxygen.
CAY10608 participates in several chemical reactions that are pivotal for its functionality:
CAY10608 exerts its effects primarily through non-competitive antagonism at NMDA receptors. This mechanism is significant because:
CAY10608 possesses distinct physical and chemical properties that are relevant for its application:
CAY10608 has several scientific applications, particularly in pharmacology and neuroscience:
CAY10608 (CAS 457897-92-6) is a selective small-molecule antagonist of the NR2B subunit of N-methyl-D-aspartate (NMDA) receptors, with an IC~50~ of 50 nM. Its pharmacological profile shows negligible activity against NR1, NR2A/C/D subunits, or non-NMDA glutamate receptors (e.g., AMPA/kainate) [6]. This specificity positions CAY10608 as a critical perturbagen—a chemical tool to dissect NR2B-related neurophysiological and pathological pathways. Research into such targeted compounds addresses a core gap in neuroscience: the limited arsenal of subunit-selective NMDA modulators to probe receptor heterogeneity. The compound’s documented neuroprotective effects in ischemia models further underscore its translational relevance for conditions like stroke, where excitotoxicity mediated by NR2B contributes to neuronal death [6] [10].
Perturbagen studies have evolved from observational screens to systematic, network-level analyses. Early methodologies relied on phenotypic observations after chemical exposure, but modern frameworks leverage high-throughput genomic and bioinformatic tools. Key milestones include:
Predicting CAY10608’s off-target effects and polypharmacology requires computational frameworks integrating chemical, genomic, and interactome data:
This review addresses three objectives:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5